![molecular formula C15H21N3O5 B1377048 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate CAS No. 1412452-82-4](/img/structure/B1377048.png)
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate
Overview
Description
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate is a useful research compound. Its molecular formula is C15H21N3O5 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques: 6-Tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a related compound, is synthesized using tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process involves coupling with aromatic aldehyde to afford Schiff base compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
- Characterization Techniques: The compound is characterized using FTIR, 1H and 13C NMR spectroscopic methods. X-ray crystallographic analysis is used for detailed structure analysis, with the molecule showing intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Interaction Studies
- Interaction with Other Compounds: The interaction of related compounds, like 4,6-dichloropyrimidine-5-carbaldehyde, with various esters has been studied. These interactions lead to the formation of different derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This kind of study is crucial for understanding the reactivity and potential applications of the compound (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Synthesis of Derivatives
- Derivative Formation: The compound's derivatives, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, are prepared from related compounds like ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates. These derivatives have potential applications in various fields due to their unique chemical structures (Bakhite, Al‐Sehemi, & Yamada, 2005).
Thermal and Optical Properties
- Thermal and Optical Analysis: For compounds like 2-tert-butyl-6-methyl-4H-pyran-4-one, which share structural similarities, studies on thermal and optical properties are conducted. These studies can provide insights into the stability and potential applications of 6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate in areas like organic light-emitting diodes and lasers (Zarins et al., 2012).
Biological Studies
- Anticancer Activities: Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, which are structurally similar, have been synthesized and tested for anticancer activities. Such studies highlight the potential of related compounds in therapeutic applications (Asha et al., 2010).
properties
IUPAC Name |
6-O-tert-butyl 4-O-ethyl 2-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-5-22-12(19)11-9-8-18(14(21)23-15(2,3)4)7-6-10(9)16-13(20)17-11/h5-8H2,1-4H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLQNJKUOXNGQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=O)NC2=C1CN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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